molecular formula C21H25N3O4S B3202393 N-(4-(N-(1-pivaloylindolin-6-yl)sulfamoyl)phenyl)acetamide CAS No. 1021208-78-5

N-(4-(N-(1-pivaloylindolin-6-yl)sulfamoyl)phenyl)acetamide

Cat. No.: B3202393
CAS No.: 1021208-78-5
M. Wt: 415.5 g/mol
InChI Key: KXJKMDTYPQYJER-UHFFFAOYSA-N
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Description

N-(4-(N-(1-pivaloylindolin-6-yl)sulfamoyl)phenyl)acetamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of an indole moiety, a sulfonamide group, and an acetamide group. It has garnered interest due to its potential pharmacological properties and applications in various scientific fields.

Properties

IUPAC Name

N-[4-[[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-14(25)22-16-7-9-18(10-8-16)29(27,28)23-17-6-5-15-11-12-24(19(15)13-17)20(26)21(2,3)4/h5-10,13,23H,11-12H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJKMDTYPQYJER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C(C)(C)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(1-pivaloylindolin-6-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole nucleus can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Pivaloyl Group: The indole derivative is then reacted with pivaloyl chloride in the presence of a base such as pyridine to introduce the pivaloyl group.

    Formation of the Sulfonamide Group: The pivaloylindole is then reacted with sulfonyl chloride in the presence of a base to form the sulfonamide intermediate.

    Coupling with Acetamide: Finally, the sulfonamide intermediate is coupled with acetamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(1-pivaloylindolin-6-yl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The sulfonamide group can be reduced to form amine derivatives.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

N-(4-(N-(1-pivaloylindolin-6-yl)sulfamoyl)phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of N-(4-(N-(1-pivaloylindolin-6-yl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The sulfonamide group can inhibit enzymes by mimicking the substrate and binding to the active site.

    Signal Transduction Pathways: The compound may interfere with signal transduction pathways involved in inflammation and cancer.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(N-(1-acetylindolin-6-yl)sulfamoyl)phenyl)acetamide
  • N-(4-(N-(1-benzoylindolin-6-yl)sulfamoyl)phenyl)acetamide

Uniqueness

N-(4-(N-(1-pivaloylindolin-6-yl)sulfamoyl)phenyl)acetamide is unique due to the presence of the pivaloyl group, which can influence its pharmacokinetic properties and enhance its stability compared to similar compounds.

Biological Activity

N-(4-(N-(1-pivaloylindolin-6-yl)sulfamoyl)phenyl)acetamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features an indole moiety, a sulfonamide group, and an acetamide group, which contribute to its diverse biological interactions.

Overview of Biological Activity

The biological activity of this compound can be categorized into several key areas:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit various enzymes by mimicking natural substrates. This mechanism is particularly relevant in the context of antimicrobial activity, where it competes with para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.
  • Anticancer Properties : Preliminary studies suggest that this compound may interfere with signal transduction pathways involved in cancer cell proliferation and survival. The indole structure is often associated with anticancer activity due to its ability to interact with multiple molecular targets.
  • Anti-inflammatory Effects : The compound's potential to modulate inflammatory pathways has been explored, indicating possible applications in treating inflammatory diseases.

The mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : By mimicking the structure of natural substrates, the compound binds to the active sites of enzymes, thereby inhibiting their function. This is particularly significant for enzymes involved in metabolic pathways related to inflammation and cancer.
  • Modulation of Protein Interactions : The indole moiety may facilitate interactions with various proteins and receptors, potentially altering their activity and leading to downstream biological effects.

Case Studies

Several studies have investigated the biological activity of sulfonamide derivatives similar to this compound:

  • Antimicrobial Activity : Research indicates that sulfonamides exhibit significant antimicrobial properties against a range of bacterial strains. For instance, Korolkovas (1988) and Mandell & Sande (1992) documented the efficacy of sulfonamide compounds in inhibiting bacterial growth by targeting folate synthesis pathways.
  • Anticancer Activity : A study on related compounds demonstrated their ability to induce apoptosis in cancer cells through modulation of apoptosis-related proteins (John et al., 2010). The structural similarity suggests that this compound may exhibit similar effects.
  • Anti-inflammatory Effects : Investigations into the anti-inflammatory properties of related indole derivatives have shown promising results in reducing pro-inflammatory cytokine levels in vitro (source needed).

Data Table: Biological Activities

Activity TypeMechanismReferences
Enzyme InhibitionMimics PABA, inhibits folate synthesisKorolkovas (1988), Mandell & Sande (1992)
AnticancerInduces apoptosis via protein modulationJohn et al. (2010)
Anti-inflammatoryReduces pro-inflammatory cytokinesSource needed

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-(N-(1-pivaloylindolin-6-yl)sulfamoyl)phenyl)acetamide
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N-(4-(N-(1-pivaloylindolin-6-yl)sulfamoyl)phenyl)acetamide

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